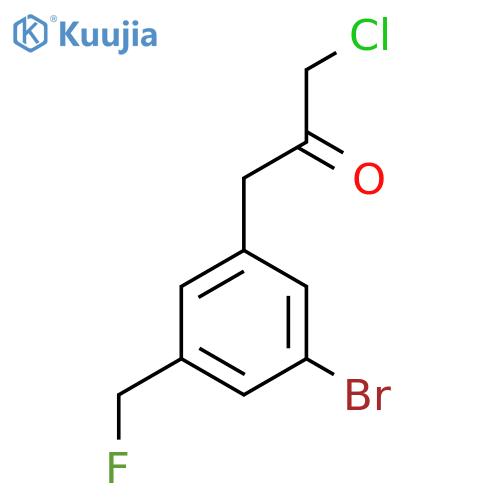Cas no 1806393-53-2 (1-(3-Bromo-5-(fluoromethyl)phenyl)-3-chloropropan-2-one)

1806393-53-2 structure
商品名:1-(3-Bromo-5-(fluoromethyl)phenyl)-3-chloropropan-2-one
CAS番号:1806393-53-2
MF:C10H9BrClFO
メガワット:279.533264875412
CID:4792385
1-(3-Bromo-5-(fluoromethyl)phenyl)-3-chloropropan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(3-Bromo-5-(fluoromethyl)phenyl)-3-chloropropan-2-one
-
- インチ: 1S/C10H9BrClFO/c11-9-2-7(4-10(14)5-12)1-8(3-9)6-13/h1-3H,4-6H2
- InChIKey: INRJUBIBHRUGMX-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(CF)C=C(C=1)CC(CCl)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 201
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 17.1
1-(3-Bromo-5-(fluoromethyl)phenyl)-3-chloropropan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013015145-1g |
1-(3-Bromo-5-(fluoromethyl)phenyl)-3-chloropropan-2-one |
1806393-53-2 | 97% | 1g |
1,579.40 USD | 2021-05-31 |
1-(3-Bromo-5-(fluoromethyl)phenyl)-3-chloropropan-2-one 関連文献
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Eric M. Simmons,Richmond Sarpong Nat. Prod. Rep., 2009,26, 1195-1217
1806393-53-2 (1-(3-Bromo-5-(fluoromethyl)phenyl)-3-chloropropan-2-one) 関連製品
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
